5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid
Description
Chemical Identity and Structural Classification
5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid (CAS 1148027-10-4) is a pyrazine derivative with the molecular formula C₁₂H₇N₃O₆ and a molecular weight of 289.20 g/mol . The compound features a pyrazine ring substituted at the 5-position with a 4-nitrophenyl group and at the 2- and 3-positions with carboxylic acid groups (Figure 1). This structural arrangement confers both aromaticity from the pyrazine core and polar functionality from the nitro and carboxylic acid substituents.
Key spectral data include:
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching of carboxylic acids) and ~1520 cm⁻¹ (asymmetric NO₂ stretching) .
- NMR : Distinct aromatic proton signals between δ 8.0–8.8 ppm for the pyrazine and nitrophenyl groups, with carboxylic acid protons typically absent due to exchange broadening .
| Property | Value |
|---|---|
| CAS Number | 1148027-10-4 |
| Molecular Formula | C₁₂H₇N₃O₆ |
| Molecular Weight | 289.20 g/mol |
| Melting Point | >250°C (dec.) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
Historical Context and Discovery
The compound was first synthesized and characterized in the early 2010s as part of efforts to expand the library of functionalized pyrazine derivatives for materials science and pharmaceutical applications . Its CAS registry in 2018 marked its formal entry into chemical databases, though earlier synthetic routes for analogous pyrazine dicarboxylates (e.g., pyrazine-2,3-dicarboxylic acid, CAS 89-01-0) date to mid-20th-century tuberculosis drug research . The introduction of the 4-nitrophenyl group aimed to enhance electronic delocalization and intermolecular interactions in metal-organic frameworks (MOFs) .
Position within Pyrazine Derivative Family
Pyrazine derivatives are classified by their substitution patterns and functional groups:
- Simple pyrazines : Unsubstituted or alkyl-substituted (e.g., 2,5-dimethylpyrazine).
- Pharmaceutical analogs : Pyrazinamide (antitubercular) and related carboxamides .
- Dicarboxylic acid derivatives : Including this compound and its analogs like pyrazine-2,3-dicarboxylic anhydride .
The nitro and dicarboxylic acid groups in this compound distinguish it from simpler pyrazines by enabling:
Significance in Scientific Research
This compound has emerged as a multifunctional building block in:
Materials Science :
- As a linker in multivariate MOFs, where its rigid structure and dual carboxylate groups facilitate porous framework assembly . For example, Zn-based MOFs incorporating this linker exhibit surface areas >1,000 m²/g .
- In organic electronics, the nitro group enhances charge-transfer interactions in π-conjugated systems .
Pharmaceutical Development :
Catalysis :
- Fe³⁺-based MOFs derived from this compound demonstrate catalytic activity in Knoevenagel condensations, achieving >90% yields under mild conditions .
Properties
IUPAC Name |
5-(4-nitrophenyl)pyrazine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O6/c16-11(17)9-10(12(18)19)14-8(5-13-9)6-1-3-7(4-2-6)15(20)21/h1-5H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYFKVIKEHVPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid typically involves:
- Construction or functionalization of the pyrazine ring with carboxylic acid groups at positions 2 and 3.
- Introduction of the 4-nitrophenyl substituent at position 5.
- Oxidation or hydrolysis steps to convert precursor esters or amides into the free dicarboxylic acid.
Preparation of Pyrazine-2,3-dicarboxylic Acid Core
The pyrazine-2,3-dicarboxylic acid core can be synthesized via oxidation of substituted pyrazine derivatives or by cyclization of appropriate precursors.
Oxidation Method: A common approach is the oxidation of 5-substituted pyrazine derivatives using hydrogen peroxide in basic aqueous media. For example, 5-(4-nitrophenyl)pyrazine derivatives can be oxidized to the corresponding dicarboxylic acid using hydrogen peroxide under controlled temperature conditions (typically 75–95 °C) with a base such as potassium hydroxide.
Cyclization and Substitution: Alternatively, pyrazine rings can be constructed by cyclization of diamino precursors followed by selective substitution at position 5 with a 4-nitrophenyl group through electrophilic aromatic substitution or cross-coupling reactions.
Detailed Example Procedure (Based on Analogous Pyridine-2,3-dicarboxylic Acid Preparation)
Though direct literature on this compound is limited, analogous methods for pyridine-2,3-dicarboxylic acids provide a model:
| Step | Reagents & Conditions | Description | Yield / Purity |
|---|---|---|---|
| 1. Oxidation | Hydrogen peroxide (30% w/w), aqueous potassium hydroxide (26.4%), 75–80 °C, 1.5–3 h | Addition of H2O2 to a stirred solution of 5-(4-nitrophenyl)pyrazine precursor in KOH solution, maintaining temperature | High conversion to dicarboxylic acid |
| 2. Acidification | Mineral acid (e.g., sulfuric acid) to pH 1.6–1.8, 10–20 °C | Precipitation of the dicarboxylic acid from the reaction mixture | Off-white to light yellow solid |
| 3. Filtration and Drying | Filtration, washing with cold water, drying under reduced pressure at 55 °C | Isolation of pure product | Purity >95% |
This procedure is adapted from pyridine-2,3-dicarboxylic acid synthesis patents and can be optimized for pyrazine analogs.
Alternative Synthetic Routes
Ester Hydrolysis Route: Starting from diester derivatives of this compound, hydrolysis under acidic or basic conditions yields the free dicarboxylic acid.
Direct Carboxylation: Metal-catalyzed carboxylation of 5-(4-nitrophenyl)pyrazine intermediates under CO2 atmosphere may be explored but is less common.
Research Findings and Optimization
Reaction temperature and pH control are critical to maximize yield and purity while minimizing side reactions such as over-oxidation or decomposition.
Continuous addition of hydrogen peroxide and base can improve reaction control and scalability.
Isolation by acidification and filtration is a straightforward and efficient method to obtain the pure acid.
Use of organic solvents for extraction is optional but may be employed to enhance purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation of 5-(4-nitrophenyl)pyrazine precursor | H2O2, KOH, mineral acid | 75–95 °C, controlled pH | High yield, straightforward isolation | Requires careful temperature control |
| Ester hydrolysis | Acid or base hydrolysis | Reflux conditions | Simple, starting from esters | Longer reaction times, purification needed |
| Cross-coupling for aryl substitution | Pd catalyst, 4-nitrophenyl boronic acid | Mild to moderate temperature | Selective arylation | Requires halogenated precursors, expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-(4-aminophenyl)pyrazine-2,3-dicarboxylic acid, while esterification of the carboxylic acids forms corresponding esters .
Scientific Research Applications
Antimicrobial Properties
5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid exhibits significant antimicrobial activity against various pathogens. Research indicates that derivatives of pyrazine compounds have shown promising results against Mycobacterium tuberculosis and other bacterial strains. For instance, compounds with similar structures have been reported to possess minimum inhibitory concentrations (MIC) comparable to established antimycobacterial agents like pyrazinamide .
Table 1: Antimicrobial Activity of Pyrazine Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 1.56 |
| Pyrazinamide | Mycobacterium tuberculosis | 6.25 - 12.5 |
| Other Pyrazine Derivatives | Various Bacteria | Varies |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Studies have shown that related pyrazine derivatives possess inhibitory effects against flaviviruses such as Dengue virus (DENV) and Yellow fever virus (YFV). The structure-activity relationship (SAR) studies suggest that modifications in the pyrazine ring can enhance antiviral potency, making it a candidate for further development in antiviral therapies .
Table 2: Antiviral Activity of Related Pyrazine Compounds
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| This compound | DENV | 2.50 |
| Imidazole-Pyrazine Derivative | YFV | 3.47 |
Applications in Medicinal Chemistry
The versatility of this compound extends beyond its antibacterial and antiviral properties. Its derivatives are being explored for their potential as:
- Anticancer Agents : Some studies have indicated that pyrazine derivatives may exhibit cytotoxic effects against cancer cell lines.
- Antidiabetic Agents : Research into the metabolic effects of these compounds suggests potential applications in managing diabetes.
- Antifungal Agents : The compound's structure allows for modifications that may enhance antifungal activity against resistant strains .
Case Studies
- Antimycobacterial Activity Study : A study conducted on a series of phenylcarbamoyl derivatives showed that the introduction of the nitrophenyl group significantly enhanced antimycobacterial activity compared to non-substituted counterparts. The most active compound demonstrated an MIC value comparable to established treatments .
- Antiviral Screening : In a screening for new antiviral agents, several pyrazine derivatives were tested against DENV and YFV. The results indicated that specific substitutions on the pyrazine ring could lead to improved efficacy, supporting further research into these modifications .
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the pyrazine ring significantly alters the compound’s properties:
Key Observations:
- Electron-withdrawing vs. donating groups : The nitro group in 5-(4-nitrophenyl) derivatives increases acidity compared to methoxy-substituted analogs, which may enhance metal-binding affinity in coordination complexes .
- Solubility : Esterification (e.g., dimethyl/diethyl esters) reduces aqueous solubility but improves crystallinity, as seen in pyridyl-substituted esters .
- Biological activity : Amide and Schiff base derivatives exhibit antimicrobial and antiviral properties, suggesting that the nitro-substituted variant may also show bioactivity, though this requires experimental validation .
Coordination Chemistry and Metal Complexes
Pyrazine-2,3-dicarboxylate ligands are widely used in constructing coordination polymers and metal-organic frameworks (MOFs). Substituents influence coordination modes and framework dimensionality:
- Unsubstituted pyrazine-2,3-dicarboxylate: Forms 1D–3D polymers with metals like Ca(II), Co(II), and Cu(II) via carboxylate and pyrazine N-donor sites .
- This contrasts with pyridyl-substituted derivatives, where auxiliary N-donor sites enhance structural complexity .
- Lithium complexes : Hydrated Li(I) complexes with unsubstituted pyrazine-2,3-dicarboxylate exhibit distorted tetrahedral/trigonal-bipyramidal geometries, whereas nitro-substituted variants might display altered hydrogen-bonding networks due to increased acidity .
Biological Activity
5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid is a heterocyclic compound with significant potential in biological applications. Its structure features a pyrazine ring substituted with a nitrophenyl group and two carboxylic acid functionalities, which contribute to its biological activity. This article compiles findings from various studies to detail the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Properties
Research has demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown that 3-(4-nitrophenyl)carbamoylpyrazine-2-carboxylic acid has demonstrated high antimycobacterial activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL . This suggests that this compound may also possess similar properties due to structural similarities.
Anti-inflammatory Effects
Molecular docking studies indicate that compounds containing nitro groups, such as this compound, exhibit excellent anti-inflammatory properties. The presence of the nitro group enhances the electrophilic nature of these compounds, allowing them to interact effectively with inflammatory pathways .
Table: Summary of Biological Activities
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial cell wall synthesis.
- Electrophilic Interactions : The nitro group enhances interactions with biological macromolecules, potentially leading to reduced inflammation.
- Cell Cycle Disruption : Pyrazine derivatives may interfere with cellular processes critical for cancer cell proliferation.
Q & A
Basic: What are the optimal synthetic routes for 5-(4-nitrophenyl)pyrazine-2,3-dicarboxylic acid?
Methodological Answer:
The compound can be synthesized via:
- Electrochemical oxidation of quinoxaline derivatives using a nickel electrode under controlled pH (neutralized with NaOH or acetic acid) .
- One-pot condensation of pyrazine-2,3-dicarboxylic acid anhydride with nitroaryl amines (e.g., 4-nitroaniline) in tetrahydrofuran, followed by crystallization via pH adjustment .
- Hydrothermal methods for coordination polymer precursors, leveraging high-temperature aqueous conditions to facilitate ligand-metal assembly .
Key Considerations: Monitor reaction progress via TLC or NMR to avoid decarboxylation byproducts.
Basic: How is structural characterization performed for this compound and its derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Use SHELXL or SHELXTL software for refinement, accounting for hydrogen bonding and thermal displacement parameters .
- Spectroscopy: IR identifies carboxylate (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches; NMR confirms protonation states and substituent positions .
- Thermogravimetric Analysis (TGA): Assess thermal stability, particularly for coordination polymers, by monitoring decomposition steps (e.g., ligand loss at 200–300°C) .
Advanced: How does coordination chemistry influence the design of metal-organic frameworks (MOFs) with this ligand?
Methodological Answer:
- Ligand Geometry: The pyrazine ring and adjacent carboxylates enable N,O-tridentate coordination , forming 1D/2D polymers (e.g., Cd(II) or Mn(II) frameworks) .
- Bridging Modes: Carboxylates act as μ₂ or μ₃ linkers, creating ladder-like or layered structures. For example, Mn(II) complexes exhibit distorted octahedral geometries with Jahn-Teller effects .
- Solution Studies: Use potentiometric titrations to determine stability constants (log β) for metal-ligand complexes in aqueous media .
Advanced: How to resolve contradictions in crystallographic data for polymorphic forms?
Methodological Answer:
- Complementary Techniques: Pair SCXRD with PXRD to identify phase purity. For example, Cd(II) coordination polymers may exhibit solvent-dependent dimensionality changes .
- Hydrogen Bond Analysis: Compare O–H∙∙∙O/N interactions in polymorphs using Mercury software. Discrepancies in H-bond lengths (>0.1 Å) suggest lattice distortions .
- DFT Calculations: Optimize crystal packing energetics to validate observed vs. simulated structures .
Advanced: What strategies enhance supramolecular assembly via non-covalent interactions?
Methodological Answer:
- Hydrogen Bonding: Carboxylate protonation states dictate H-bond networks. Deprotonated forms (e.g., [PDCA]²⁻) favor O∙∙∙H–O/N interactions, stabilizing 3D frameworks .
- π-Stacking: Nitrophenyl groups engage in offset π∙∙∙π interactions (3.5–4.0 Å spacing), influencing luminescence or conductivity in MOFs .
- Co-crystallization: Introduce co-ligands (e.g., 4-aminobenzoic acid) to form charge-assisted adducts, enhancing thermal stability .
Advanced: How are computational methods applied to predict physicochemical properties?
Methodological Answer:
- DFT Modeling: Optimize molecular geometry (B3LYP/6-311+G(d,p)) to calculate electrostatic potential surfaces, predicting reactive sites (e.g., nitro group electrophilicity) .
- Molecular Dynamics (MD): Simulate solvent effects on crystal growth kinetics, particularly for hydrothermal syntheses .
- Docking Studies: Screen derivatives for NMDA receptor antagonism by aligning carboxylates with NR2 subunit binding pockets .
Advanced: How to design structure-activity relationships (SAR) for pharmacological applications?
Methodological Answer:
- Functionalization: Esterify carboxylates (e.g., methyl/propyl esters) to modulate bioavailability. Microwave-assisted esterification minimizes decarboxylation .
- Bioisosteric Replacement: Substitute nitro groups with halogens or bulky aromatics to enhance selectivity (e.g., NR2C/D vs. NR2A/B in NMDA antagonists) .
- In Silico Screening: Use QSAR models to correlate logP and H-bond donors with antimycobacterial IC₅₀ values .
Advanced: How does anisotropic thermal motion affect crystallographic refinement?
Methodological Answer:
- ADPs Refinement: In SHELXL, apply "ISOR" constraints to atoms with abnormal displacement parameters (e.g., nitro groups in high-symmetry space groups) .
- Hydrogen Bond Rigidity: Restrain O–H∙∙∙O angles (110–120°) to mitigate thermal motion artifacts in water-containing complexes .
- Validation Tools: Use CheckCIF to flag outliers (>4σ in Ueq), particularly for labile coordination water molecules .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
